1-Cyclopropoxy-4-iodobenzene

Übersicht

Beschreibung

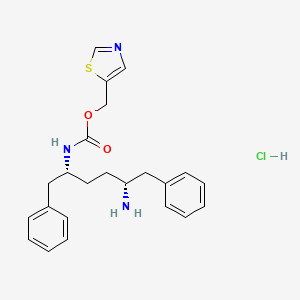

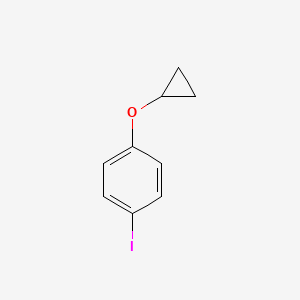

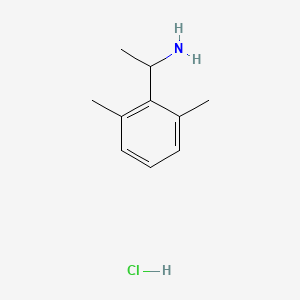

1-Cyclopropoxy-4-iodobenzene is an organic compound that belongs to the family of benzene compounds. It has a molecular weight of 244.07 .

Molecular Structure Analysis

The molecular structure of 1-Cyclopropoxy-4-iodobenzene consists of a benzene ring with an iodine atom and a cyclopropoxy group attached . The InChI code is 1S/C9H9I/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2 .Physical And Chemical Properties Analysis

1-Cyclopropoxy-4-iodobenzene has a melting point of 45-46 degrees Celsius . It has a molecular weight of 244.07 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Cyclopropoxy-4-iodobenzene is a versatile compound in organic synthesis, particularly in the construction of cyclopropane rings, which are prevalent in many biologically active molecules. Its iodine atom can be used in palladium-catalyzed coupling reactions, such as the Suzuki or Heck reactions, to form carbon-carbon bonds .

Medicinal Chemistry

In medicinal chemistry, 1-Cyclopropoxy-4-iodobenzene serves as a precursor for synthesizing compounds with potential pharmacological activities. Its structural motif is found in various therapeutic agents, including those with anti-inflammatory and anticancer properties .

Materials Science

This compound’s applications extend to materials science, where it can be used to synthesize organic semiconductors and conductive polymers. These materials are crucial for developing electronic devices like organic light-emitting diodes (OLEDs) and solar cells .

Analytical Chemistry

1-Cyclopropoxy-4-iodobenzene can be utilized in analytical chemistry as a standard or reagent for the detection and quantification of various chemical entities. Its unique spectroscopic properties enable it to be used in methods such as HPLC and NMR spectroscopy .

Environmental Science

In environmental science, derivatives of 1-Cyclopropoxy-4-iodobenzene can be studied for their environmental fate and transport. Understanding the degradation pathways and persistence of such compounds in the environment is crucial for assessing their ecological impact .

Agricultural Chemistry

The compound finds use in agricultural chemistry for the synthesis of herbicides and pesticides. Its iodine moiety can be critical in the formation of active ingredients that target specific pests or weeds without harming crops .

Biochemistry

In biochemistry, 1-Cyclopropoxy-4-iodobenzene can be a building block for synthesizing probes and markers. These compounds can be tagged to biomolecules, aiding in the study of biological processes and molecular interactions .

Chemical Engineering

Lastly, in chemical engineering, this compound is important for process optimization and the development of synthetic routes. Its role in the large-scale production of fine chemicals makes it a valuable entity in the chemical industry.

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 1-Cyclopropoxy-4-iodobenzene is currently unknown. The compound is structurally similar to iodobenzene, which has been shown to interact with endoglucanase F in Clostridium cellulolyticum . .

Mode of Action

The mode of action of 1-Cyclopropoxy-4-iodobenzene is not well-studied. Given its structural similarity to iodobenzene, it may interact with its target in a similar manner. Iodobenzene is known to bind to its target and cause changes in its activity . .

Pharmacokinetics

Information about its bioavailability, half-life, clearance, and route of elimination is currently unavailable

Result of Action

The molecular and cellular effects of 1-Cyclopropoxy-4-iodobenzene’s action are currently unknown. Iodobenzene, a structurally similar compound, has been shown to have inhibitory and excitatory effects on certain receptor cells . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For example, iodobenzene can be released into the environment through various waste streams and can exist in the form of a vapour in the atmosphere . .

Eigenschaften

IUPAC Name |

1-cyclopropyloxy-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJGSLQTHIPYAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropoxy-4-iodobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1430791.png)

![Methyl 6-bromobenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B1430800.png)

![N-[9-[(2R)-2-phenylmethoxypropyl]purin-6-yl]benzamide](/img/structure/B1430805.png)